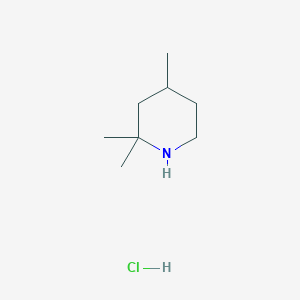
2,2,4-Trimethylpiperidine hydrochloride
Übersicht
Beschreibung
2,2,4-Trimethylpiperidine hydrochloride is a useful research compound. Its molecular formula is C8H18ClN and its molecular weight is 163.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2,4-Trimethylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes three methyl groups attached to the piperidine ring, which may influence its interaction with biological systems. Research into its biological activity has revealed various mechanisms and applications, particularly in enzyme modulation and potential therapeutic uses.
The biological activity of this compound primarily involves its role as a ligand for specific receptors and enzymes. It is believed to modulate neurotransmitter systems and cellular signaling pathways, although the precise molecular targets and pathways are still under investigation.
Potential Biological Targets
- Enzymes : The compound may interact with enzymes involved in metabolic processes, influencing their activity.
- Receptors : It has been suggested that this compound can bind to certain receptors, thereby affecting cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce oxidative stress by modulating antioxidant enzyme activity .
- Antiviral Activity : Variants of piperidine derivatives have shown potential as antiviral agents by inhibiting viral entry mechanisms .
- Antitumor Potential : Some studies suggest that piperidine derivatives can exhibit antitumor properties through interactions with specific molecular targets in cancer cells.
Antioxidant Activity
A study on related compounds indicated that they could significantly reduce oxidative stress markers in vivo. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reduced pro-inflammatory cytokines and improved liver function markers in animal models treated with hepatotoxic agents .
Antiviral Activity
Research focused on piperidine-based compounds highlighted their effectiveness in inhibiting viral replication. In pseudovirus assays, certain derivatives showed enhanced antiviral potency compared to their unsubstituted counterparts . This suggests that structural modifications can lead to improved efficacy.
Antitumor Properties
Investigations into piperidine-containing compounds have revealed their potential as antitumor agents. A study reported that N,N,4-trimethylpiperidine-4-carboxamide hydrochloride exhibited significant biological activity against cancer cell lines, suggesting a need for further exploration into its mechanism of action and therapeutic applications.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2,2,4-trimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-4-5-9-8(2,3)6-7;/h7,9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUCTFHRCMZNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















